6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13(7-8-14-5-3-2-4-6-14)20-18(23)16-12-22-11-15(19)9-10-17(22)21-16/h2-6,9-13H,7-8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGHZFUQSLYPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps . The reaction conditions often involve the use of catalysts such as iodine or transition metals, and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve solvent-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach . This method reduces the need for hazardous solvents and minimizes reaction times, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Anxiolytic Activity
Research indicates that compounds similar to 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide exhibit anxiolytic effects. The imidazo[1,2-a]pyridine scaffold is known for its ability to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in anxiety regulation. A study highlighted that derivatives of this compound showed significant anxiolytic properties in animal models, suggesting its potential as a therapeutic agent for anxiety disorders .
Antidepressant Effects
The compound's structural analogs have been investigated for their antidepressant effects. The modulation of serotonin receptors and the enhancement of neuroplasticity are mechanisms through which these compounds exert their antidepressant actions. Preliminary studies have shown promising results in improving depressive symptoms in preclinical models .
Antitumor Activity
Emerging research has suggested that imidazo[1,2-a]pyridines can inhibit tumor growth by inducing apoptosis in cancer cells. The specific application of 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide in cancer therapy is currently under investigation, with initial findings indicating its potential to target specific cancer cell lines effectively .
Case Studies
Wirkmechanismus
The mechanism of action of 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Key Structural Features and Modifications
The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, enabling fine-tuning of biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Selected Imidazo[1,2-a]Pyridine Derivatives
Pharmacological Activity
ADME Properties
While explicit ADME data for the target compound is unavailable, structural analogs provide insights:
- Metabolic Stability : Hydroxypropyl and morpholine substituents (e.g., Cpd S5) may improve aqueous solubility and reduce cytochrome P450-mediated metabolism .
Biologische Aktivität
6-Chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that have been conducted.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H18ClN3O
- Molecular Weight : 291.78 g/mol
- IUPAC Name : 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, primarily through their interactions with various biological targets. The compound under discussion has shown promise in inhibiting specific kinases, which are crucial in signaling pathways related to cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of specific protein kinases involved in cancer progression, particularly the TGF-β type I receptor kinase (ALK5) .
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by modulating pathways involved in tumor growth and metastasis.
In Vitro Studies
In vitro assays have demonstrated that 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide exhibits significant inhibitory effects on cancer cell lines. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines with IC50 values comparable to established anticancer agents.
Case Studies and Applications
- Cancer Treatment : A study highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in treating various cancers by targeting the ALK5 pathway. The findings showed that compounds similar to 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide significantly reduced tumor growth in xenograft models .
- Fibrosis : Another area of investigation is the role of this compound in antifibrotic therapies. Inhibition of TGF-β signaling has been linked to reduced fibrosis in preclinical models, suggesting that this compound could be beneficial in treating fibrotic diseases .
Q & A
Q. What are the standard synthetic routes for 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide?
The synthesis typically involves multi-step reactions:
Core formation : Condensation of 2-aminopyridine with α-bromo ketones or aldehydes under acidic conditions to form the imidazo[1,2-a]pyridine core .
Chlorination : Introduction of the chloro group at the 6-position via electrophilic substitution using POCl₃ or N-chlorosuccinimide (NCS) .
Carboxamide coupling : Reaction of the carboxylic acid intermediate (e.g., from oxidation of a methyl group) with 4-phenylbutan-2-amine using coupling agents like EDC/HOBt or HATU .
Key reagents : DMF, POCl₃, 4-phenylbutan-2-amine, and coupling agents.
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Determines precise bond lengths and angles, especially for the imidazo[1,2-a]pyridine core and substituent orientations .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons; δ 1.5–2.8 ppm for the 4-phenylbutan-2-yl chain.
- ¹³C NMR : Carbonyl resonance ~170 ppm for the carboxamide group .
- HRMS : Validates molecular formula (e.g., C₁₉H₁₉ClN₄O) with <2 ppm error .
Q. What preliminary assays are used to assess its biological activity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase assays (e.g., CDK2/CDK9) to evaluate binding affinity (Ki) .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do substituent variations impact target selectivity in kinase inhibition?
A structure-activity relationship (SAR) study comparing analogs reveals:
Q. How can conflicting data on cytotoxicity across studies be resolved?
Contradictions often arise from:
- Assay conditions : Varying cell passage numbers, serum concentrations, or incubation times. Standardize protocols (e.g., 48-hour exposure in 10% FBS).
- Impurity profiles : HPLC purity ≥95% reduces off-target effects .
- Metabolic stability : Liver microsome assays (e.g., human/rat) identify rapid degradation, which may explain low activity in vivo despite in vitro potency .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets. The carboxamide group forms hydrogen bonds with Glu81 and Lys89 in CDK2 .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models : Correlate logP values (<3.5) with improved blood-brain barrier penetration for CNS targets .
Q. What strategies optimize solubility without compromising activity?
- Prodrug design : Phosphate esterification of the carboxamide improves aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for parent compound) .
- Co-crystallization : Use of cyclodextrins or PEG-based excipients enhances formulation stability .
- Particle size reduction : Nanomilling (D50 <200 nm) increases dissolution rate by 4-fold .
Q. How is regioselectivity achieved during electrophilic substitution?
- Directing groups : The carboxamide at position 2 directs electrophiles (e.g., Cl⁺) to the 6-position via resonance stabilization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor para-substitution on the phenylbutan-2-yl chain .
- Temperature control : Reactions at 0–5°C minimize polysubstitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
